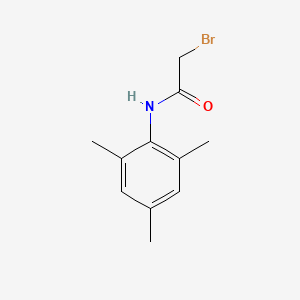

2-bromo-N-mesitylacetamide

説明

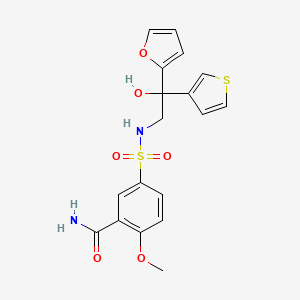

2-bromo-N-mesitylacetamide is an organic compound with the empirical formula C11H14BrNO and a molecular weight of 256.14 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H14BrNO/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12/h4-5H,6H2,1-3H3,(H,13,14) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a storage temperature of 28°C .科学的研究の応用

1. Homogeneous Catalysis

2-bromo-N-mesitylacetamide is utilized in the field of homogeneous catalysis. For instance, it is involved in the direct coupling of oxazolines and N-heterocyclic carbenes, forming a new class of C−N donor ligands. These ligands have applications in palladium-catalyzed Heck and Suzuki C−C coupling reactions, which are pivotal in organic synthesis (César, Bellemin-Laponnaz, & Gade, 2002).

2. Construction of Multisubstituted N,2-Diarylacetamide

The compound is used in the efficient construction of multisubstituted N,2-diarylacetamide via visible light-induced photoredox catalysis. This process involves intramolecular selective aryl migration/desulfonylation of 2-bromo-N-aryl-N-(arenesulfonyl)amide under mild reaction conditions (Li, Hu, Dong, Xie, Wan, & Zhang, 2016).

3. Ligand Exchange Behavior in Square‐Planar Nickel(II) Complexes

This compound plays a role in the investigation of ligand exchange behavior in square-planar nickel(II) complexes. These studies are important for the development of nickel(II) complexes as catalysts for various applications (Feth, Klein, & Bertagnolli, 2003).

4. Synthesis of Trifluoromethylated Pyroglutamates and 2-Pyridones

The compound is utilized in the synthesis of trifluoromethylated pyroglutamates and 2-pyridones derivatives, showcasing its versatility in organic synthesis (Zhang, Shen, & Lu, 2018).

5. Polysubstituted N-Benzyl Pyroglutamates Synthesis

It is also involved in base-induced coupling/cyclization reactions for the synthesis of polysubstituted pyroglutamate carbon skeletons, highlighting its utility in complex organic syntheses (Sun, Chang, Chiang, & Chang, 2003).

6. Suzuki-Type Cross-Coupling

The compound is used in a Suzuki-type cross-coupling process to synthesize α-arylacetamide, demonstrating its application in catalytic processes (Lu, Xue, & Luo, 2003).

Safety and Hazards

特性

IUPAC Name |

2-bromo-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12/h4-5H,6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECHQRKLIKNLRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CBr)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Amino-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2714735.png)

![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![N-[(3,4-Dimethoxy-2-methylphenyl)methyl]prop-2-enamide](/img/structure/B2714740.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2714747.png)

![N-(2,4-dimethoxyphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2714748.png)

![(1R)-1-Imidazo[1,2-a]pyridin-3-ylethanamine](/img/structure/B2714753.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2714754.png)

![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B2714757.png)